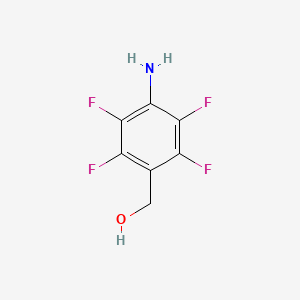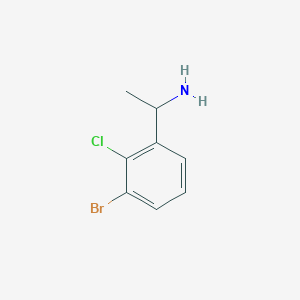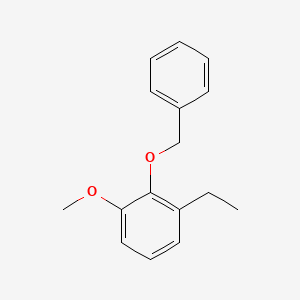
(4-Amino-2,3,5,6-tetrafluorophenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Amino-2,3,5,6-tetrafluorophenyl)methanol is an organic compound with the molecular formula C7H5F4NO It is characterized by the presence of four fluorine atoms attached to a benzene ring, an amino group, and a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-2,3,5,6-tetrafluorophenyl)methanol typically involves the reaction of 2,3,5,6-tetrafluorobenzaldehyde with ammonia or an amine source under controlled conditions. The reaction is usually carried out in a suitable solvent such as methanol or ethanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
(4-Amino-2,3,5,6-tetrafluorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups such as amines or amides.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
(4-Amino-2,3,5,6-tetrafluorophenyl)methanol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (4-Amino-2,3,5,6-tetrafluorophenyl)methanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorine atoms enhance its lipophilicity and stability. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
(4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol): Similar in structure but with a methoxymethyl group instead of an amino group.
4-Amino-2,3,5,6-tetrafluorobenzoic acid: Contains a carboxylic acid group instead of a methanol group.
Uniqueness
(4-Amino-2,3,5,6-tetrafluorophenyl)methanol is unique due to its combination of an amino group and multiple fluorine atoms, which confer distinct chemical reactivity and biological activity. Its specific structure allows for targeted applications in various fields, making it a valuable compound for research and industrial use .
Propiedades
Fórmula molecular |
C7H5F4NO |
|---|---|
Peso molecular |
195.11 g/mol |
Nombre IUPAC |
(4-amino-2,3,5,6-tetrafluorophenyl)methanol |
InChI |
InChI=1S/C7H5F4NO/c8-3-2(1-13)4(9)6(11)7(12)5(3)10/h13H,1,12H2 |
Clave InChI |
NULIIQTXUKJUKN-UHFFFAOYSA-N |
SMILES canónico |
C(C1=C(C(=C(C(=C1F)F)N)F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(S)-4-Benzyl-3-[(R)-5-[(tert-butyldiphenylsilyl)oxy]-3-hydroxypentanoyl]oxazolidin-2-one](/img/structure/B13682697.png)


![6'-Bromo-5'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13682720.png)



![2,4-Dihydro-1H-benzo[f]isochromene](/img/structure/B13682748.png)
![Methyl 5-Chloroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13682753.png)
![Butyl 3-Boc-3-azabicyclo[3.2.0]heptane-1-carboxylate](/img/structure/B13682759.png)


